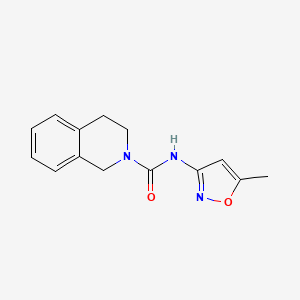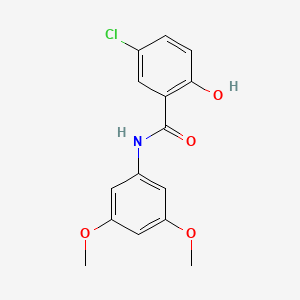![molecular formula C15H12N2OS B7465090 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thiazolylpyridine derivative that has been studied for its pharmacological properties, including its ability to interact with various receptors in the body.
作用机制
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine acts by binding to various receptors in the body, including the dopamine transporter, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in the regulation of movement and mood. Additionally, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to modulate the activity of sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and apoptosis.
Biochemical and Physiological Effects:
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to possess a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anticancer activity. It has been shown to reduce oxidative stress and inflammation in the brain, which are two key processes involved in the pathogenesis of neurodegenerative diseases. Additionally, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
实验室实验的优点和局限性
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has several advantages for lab experiments, including its ease of synthesis, stability, and bioavailability. However, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, including its potential use as a therapeutic agent for neurodegenerative diseases and cancer. Moreover, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of new derivatives of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine with improved pharmacological properties may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine is a thiazolylpyridine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and anticancer properties, and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.
合成方法
The synthesis of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves the condensation of 3-methoxybenzaldehyde and 2-aminothiazole, followed by cyclization with 2-bromopyridine. The final product is obtained through purification and characterization by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. It has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation in the brain. Moreover, 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
4-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-18-13-4-2-3-12(9-13)14-10-19-15(17-14)11-5-7-16-8-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPRKAZUXQSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
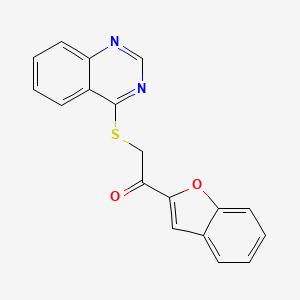
![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
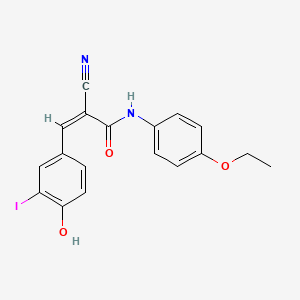
![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
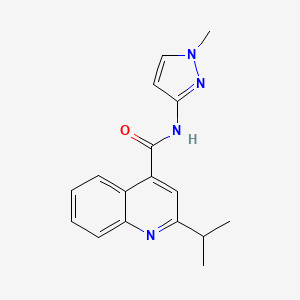
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)

